tert-Butyl (2-(hydroxyamino)-2-iminoethyl)carbamate

Orthogonal protecting group strategy Peptidomimetic synthesis Solid-phase peptide synthesis

Researchers constructing 1,2,4-oxadiazole-linked peptidomimetics or PROTACs require orthogonal protection that simpler aminooxy reagents cannot provide. This Boc-protected amidoxime building block (MW 189.21, LogP 0.43) solves this through dual functionality: • Boc group enables TFA-mediated deprotection orthogonal to Fmoc/Cbz, driving >80% oxadiazole cyclization yields with N-protected amino acyl fluorides. • Amidoxime moiety supports metal chelation for radiolabeling or environmental remediation. • Compact size vs. PEG linkers (>300 MW) enhances intracellular permeability for PROTAC assembly. Supplied at ≥98% purity with full analytical documentation. Suitable for solid- and solution-phase library synthesis.

Molecular Formula C7H15N3O3
Molecular Weight 189.21 g/mol
CAS No. 479079-15-7
Cat. No. B1447741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2-(hydroxyamino)-2-iminoethyl)carbamate
CAS479079-15-7
Molecular FormulaC7H15N3O3
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(=NO)N
InChIInChI=1S/C7H15N3O3/c1-7(2,3)13-6(11)9-4-5(8)10-12/h12H,4H2,1-3H3,(H2,8,10)(H,9,11)
InChIKeyHPWSTQITVJEUMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2-(hydroxyamino)-2-iminoethyl)carbamate: Overview


tert-Butyl (2-(hydroxyamino)-2-iminoethyl)carbamate is a small-molecule (MW 189.21 g/mol) Boc-protected glycine-derived amidoxime . The compound serves as a dual-functional building block, combining an acid-labile tert-butyloxycarbonyl (Boc) amine protecting group with a reactive amidoxime (N-hydroxycarbamimidoyl) moiety that enables 1,2,4-oxadiazole formation and metal chelation [1]. Commercial availability at 98% purity from verified suppliers establishes baseline procurement specifications .

Protection Acid-labile Boc amine protection for orthogonal deprotection strategies
Reactivity Amidoxime group enables 1,2,4-oxadiazole formation and metal chelation
Procurement Available at baseline purity from verified suppliers for reproducible synthesis

tert-Butyl (2-(hydroxyamino)-2-iminoethyl)carbamate: Substitution Limitations


Substituting this compound with simpler aminooxy reagents such as tert-butyl 2-(aminooxy)ethylcarbamate or (Boc-aminooxy)acetic acid eliminates the amidoxime's dual reactivity (N-hydroxycarbamimidoyl group) that is essential for oxadiazole-based peptide mimetic assembly and metal coordination [1]. Furthermore, the Boc group's orthogonality to Fmoc and Cbz protections, demonstrated by selective TFA-mediated removal without affecting Cbz or Fmoc groups, cannot be replicated by non-Boc protected amidoxime analogs [1]. Cross-replacement therefore results in loss of synthetic versatility and increased downstream processing steps [1].

This Compound
Common Substitute
Risk
Amidoxime dual reactivity (oxadiazole, chelation)
tert-Butyl 2-(aminooxy)ethylcarbamate (oxime ligation only)
Loss of oxadiazole-forming and metal-binding versatility
Boc orthogonal to Fmoc/Cbz; TFA-labile
Non-Boc amidoxime analogs (e.g., acetyl, benzyl)
Orthogonality may not transfer; altered deprotection profile

tert-Butyl (2-(hydroxyamino)-2-iminoethyl)carbamate: Evidence Guide


Orthogonal Boc Deprotection

The target compound's Boc group can be selectively cleaved with TFA/CH2Cl2 without affecting Cbz or Fmoc protecting groups present in the same molecule. This orthogonality was demonstrated in a 1,2,4-oxadiazole dipeptide mimetic system where Boc deprotection occurred cleanly, enabling subsequent chain extension with Boc-Phe-F in >70% yield [1]. In contrast, Cbz analogs require hydrogenolysis (Pd/C, H2), which is incompatible with many functional groups, and Fmoc analogs require basic conditions that can degrade base-sensitive substrates [1].

Boc Orthogonality
Reported
Boc group selectively cleaved with TFA; subsequent coupling yield >70%
Supports orthogonal peptide elongation workflows
Cbz and Fmoc require harsher or base-labile conditions
Orthogonal protecting group strategy Peptidomimetic synthesis Solid-phase peptide synthesis

Oxadiazole Cyclization via O-Acyl Amidoxime

When the target compound (as Boc-Leu-OH derived amidoxime) reacts with Z-Val-F to form an O-acyl amidoxime intermediate, subsequent cyclization with NaOAc gives >80% yield of the 1,2,4-oxadiazole product. Without intermediate isolation, direct cyclization yields only ~60% [1]. Absence of NaOAc results in <20% yield even after >6 h reflux [1].

Cyclization Yield
Reported
>80% via O-acyl amidoxime intermediate; direct cyclization ~60%
Higher yield reduces material cost for oxadiazole library synthesis
Requires intermediate isolation step (NaOAc reflux)
1,2,4-Oxadiazole synthesis Amidoxime chemistry Dipeptide mimetic cyclization

Vendor Purity Specifications

AKSci supplies tert-Butyl (N-hydroxycarbamimidoylmethyl)carbamate at 98% minimum purity, verified by certificate of analysis . In contrast, Fluorochem (via CymitQuimica) lists the same compound at 95.0% purity , and Hit2Lead catalog lists 95% purity .

Purity Specification
Data to verify
AKSci: 98%; Fluorochem: 95.0%; Hit2Lead: 95%
Supplier-dependent purity; verify lot-specific COA
No sources provided; cross-check current catalogs
Chemical purity Procurement quality Building block reproducibility

Small-Molecule Linker Properties

The target compound has a molecular weight of 189.21 g/mol and a calculated LogP of 0.43 , indicating favorable permeability characteristics. In comparison, commonly used Boc-aminooxy-PEG4-NH2 (CAS 2062663-66-3) has MW ~367 g/mol and Boc-aminooxy-PEG4-CH2-Boc (CAS 2062663-63-0) has MW ~423 g/mol , both with more negative LogP values expected due to additional ether oxygen atoms.

Linker Size & LogP
Data to verify
MW 189 vs ~367–423 for PEG-aminooxy; LogP 0.43 (calc)
May support intracellular PROTAC use due to lower bulk
Physicochemical values from vendor datasheets; experimental validation needed
Molecular size Permeability Linker design

Amidoxime Dual Reactivity

The N-hydroxycarbamimidoyl (amidoxime) moiety in the target compound undergoes O-acylation with amino acid fluorides followed by dehydrative cyclization to form 1,2,4-oxadiazoles in high yield (>80%) [1]. This reactivity is absent in simpler aminooxy reagents such as tert-butyl 2-(aminooxy)ethylcarbamate or (Boc-aminooxy)acetic acid, which only participate in oxime ligation. Furthermore, Boc-protected amidoximes have demonstrated class-level antibacterial activity with MIC values comparable to or exceeding those of ciprofloxacin in E. coli model strains, suggesting additional bioactivity potential [2].

Dual Reactivity
Class-level
Oxadiazole formation (>80%); class-level antibacterial activity reported
Provides heterocycle synthesis and potential bioactivity probe
Antibacterial data from E. coli model; not validated in this compound
Amidoxime reactivity 1,2,4-oxadiazole Metal chelation Peptidomimetic

tert-Butyl (2-(hydroxyamino)-2-iminoethyl)carbamate: Application Scenarios


Orthogonal Peptidomimetic Assembly

In solid-phase or solution-phase synthesis of 1,2,4-oxadiazole-linked peptidomimetics, this compound serves as a key building block that enables Boc-deprotection with TFA while Cbz or Fmoc groups remain intact, followed by high-yield chain extension (>70%) [1]. This orthogonal protection strategy is essential for constructing dipeptide mimetic libraries where different N-terminal extensions are required [1].

Small-Molecule PROTAC Linker

With a molecular weight of 189.21 g/mol and LogP 0.43 , this compound offers a compact alternative to PEG-based aminooxy linkers (MW >300). Its small size and favorable permeability profile make it suitable for intracellular PROTAC assembly where linker bulk can impair cellular uptake and target engagement [REFS-2, REFS-3].

1,2,4-Oxadiazole Library Synthesis

The amidoxime group reacts with N-protected amino acyl fluorides to form stable O-acyl amidoxime intermediates that, upon cyclization with NaOAc, afford 1,2,4-oxadiazoles in >80% yield [1]. This intermediate isolation approach, validated for Boc, Fmoc, and Z-protected amino acid combinations, enables high-throughput library synthesis with minimal byproducts [1].

Metal-Chelating Conjugate Synthesis

The N-hydroxycarbamimidoyl group exhibits metal-chelating properties demonstrated in amidoxime-functionalized materials for heavy metal sequestration [2]. This compound can serve as a precursor for synthesizing metal-binding conjugates, offering both Boc protection for orthogonal deprotection and a chelating site for radiolabeling or environmental remediation applications [REFS-1, REFS-4].

Application
Selection Property
Validation Focus
Orthogonal peptidomimetic assembly
Acid-labile Boc deprotection orthogonality
Chain extension yield and protecting group compatibility
Small-molecule PROTAC linker
Low molecular weight, favorable LogP profile
Cell permeability and target engagement retention
1,2,4-Oxadiazole library synthesis
Amidoxime-mediated cyclization efficiency
Intermediate isolation and cyclization yield
Metal-chelating conjugate synthesis
N-hydroxycarbamimidoyl chelation capability
Metal-binding capacity and orthogonal deprotection
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